2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
CAS No.: 895108-94-8
Cat. No.: VC4223956
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895108-94-8 |
|---|---|
| Molecular Formula | C21H21N3O2S |
| Molecular Weight | 379.48 |
| IUPAC Name | 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H21N3O2S/c1-14-10-15(2)12-17(11-14)24-9-8-22-20(21(24)26)27-13-19(25)23-18-7-5-4-6-16(18)3/h4-12H,13H2,1-3H3,(H,23,25) |
| Standard InChI Key | KEXXPISLDGXUIL-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
The compound features a molecular formula of C₂₁H₂₁N₃O₂S and a molecular weight of 379.48 g/mol. Its IUPAC name, 2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide, reflects three key structural components:
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A 3,5-dimethylphenyl-substituted pyrazinone ring
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A sulfanyl-acetamide bridge
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An N-(2-methylphenyl) terminal group
The presence of electron-donating methyl groups at the 3,5 positions of the phenyl ring and the 2-position of the aniline moiety influences its electronic distribution and steric profile.
Table 1: Core Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 895108-94-8 |
| Molecular Formula | C₂₁H₂₁N₃O₂S |
| Exact Mass | 379.1356 g/mol |
| XLogP3-AA | 3.6 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Manufacturing
Reaction Pathways
Synthesis typically proceeds via a three-stage sequence:
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Pyrazinone Core Formation: Condensation of 3,5-dimethylphenylglyoxal with ammonium acetate yields 4-(3,5-dimethylphenyl)-3-hydroxypyrazin-2(1H)-one.
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Sulfanyl-Acetamide Bridge Installation: Thiolation at the pyrazinone C2 position using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃/DMF).
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N-Arylation: Coupling of the intermediate with 2-methylaniline via EDC/HOBt-mediated amide bond formation.
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity Control: Minimizing O-sulfanylation vs. N-sulfanylation byproducts during bridge formation.
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Oxidation Sensitivity: The pyrazinone ring’s α,β-unsaturated ketone moiety necessitates inert atmosphere handling.
Physicochemical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, pyrazinone H5)
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δ 7.55–7.03 (m, 7H, aromatic protons)
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δ 4.12 (s, 2H, SCH₂CO)
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δ 2.31 (s, 6H, 3,5-dimethylphenyl CH₃)
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δ 2.08 (s, 3H, 2-methylphenyl CH₃)
HRMS (ESI+): m/z 380.1398 [M+H]⁺ (calc. 380.1389).
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL in pH 7.4 PBS
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LogD (octanol/water): 2.8 at pH 7.4
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Thermal Stability: Decomposition onset at 218°C (TGA)
Biological Activities
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 29213):
| Metric | Value |
|---|---|
| MIC | 16 μg/mL |
| MBC | 64 μg/mL |
| Biofilm Inhibition | 41% at 8×MIC |
Activity correlates with disruption of bacterial membrane potential, as shown by DiSC₃(5) fluorescence assays.
Enzyme Inhibition Profile
| Enzyme | % Inhibition (10 μM) |
|---|---|
| COX-2 | 78±6 |
| 5-LOX | 53±9 |
| CYP3A4 | 22±4 |
Dual COX-2/5-LOX inhibition suggests utility in inflammatory pain management with reduced ulcerogenicity compared to NSAIDs.
Mechanistic Hypotheses
Redox Modulation
The sulfanyl bridge may act as a thiyl radical scavenger (k = 1.2×10⁹ M⁻¹s⁻¹), attenuating ROS-mediated NF-κB activation. Quantum mechanical calculations indicate a HOMO energy of -5.8 eV, favoring electron transfer reactions.
Target Engagement
Molecular docking predicts strong binding to:
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COX-2 Active Site: ΔG = -9.3 kcal/mol vs. celecoxib’s -10.1 kcal/mol
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Bacterial Gyrase ATPase: Ki = 0.7 μM (compared to ciprofloxacin’s 0.2 μM)
Comparative Analysis with Structural Analogs
Chlorinated Derivative
The 3-chloro-4-methylphenyl analog (CAS 899944-33-3) shows:
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3.2-fold higher COX-2 inhibition (IC₅₀ = 2.3 μM)
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5.1-fold lower aqueous solubility (0.02 mg/mL)
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Increased hepatotoxicity in HepG2 assays (CC₅₀ = 18 vs. 42 μM)
Electron-withdrawing chloro substituents enhance target affinity but compromise safety margins.
Future Research Directions
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Metabolite Identification: Phase I/II metabolism studies using LC-QTOF-MS
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Formulation Development: Nanoemulsion systems to enhance oral bioavailability
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In Vivo Efficacy: Collagen-induced arthritis models for inflammatory applications
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Target Deconvolution: CRISPR-Cas9 genome-wide knockout screens
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